3-Aminohexan-2-one

Catalog No.
S13472981
CAS No.
732924-23-1
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminohexan-2-one

CAS Number

732924-23-1

Product Name

3-Aminohexan-2-one

IUPAC Name

3-aminohexan-2-one

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-3-4-6(7)5(2)8/h6H,3-4,7H2,1-2H3

InChI Key

JSSKKCFDEASHBK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C)N

3-Aminohexan-2-one is an organic compound with the molecular formula C6H13NO\text{C}_6\text{H}_{13}\text{NO}. It features a six-carbon chain with an amino group and a ketone functional group, making it a member of the amino ketones. The compound is characterized by its white crystalline solid form, which is soluble in water due to the presence of the amino group. This compound is also known for its potential applications in pharmaceutical chemistry and biochemistry, particularly in the development of enzyme inhibitors and other therapeutic agents .

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. The ketone group can also be oxidized under strong conditions.
  • Reduction: The ketone functional group can be reduced to form the corresponding alcohol or amine, often using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to yield imines or enamines, which are important intermediates in organic synthesis.
  • Substitution Reactions: The amino group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives depending on the substituents used.

3-Aminohexan-2-one exhibits potential biological activities that make it relevant for pharmacological applications. Research indicates that it may act as an inhibitor of metalloprotein aminopeptidases, suggesting its utility in drug development targeting specific metabolic enzymes. Additionally, its structural features may enhance its interaction with biological membranes, potentially improving bioavailability and therapeutic efficacy.

The synthesis of 3-Aminohexan-2-one typically involves several methodologies:

  • Starting Materials: Common precursors include hexanones or other six-carbon chain compounds.
  • Reduction of Ketones: The ketone group can be reduced to an alcohol using reducing agents.
  • Amine Introduction: An amino group can be introduced via nucleophilic substitution or reductive amination techniques.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity levels .

3-Aminohexan-2-one finds applications across various fields:

  • Pharmaceuticals: It is utilized in drug development as a potential enzyme inhibitor and therapeutic agent.
  • Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Biochemical Research: Its properties are explored in studies related to enzyme activity and metabolic processes .

Interaction studies involving 3-Aminohexan-2-one focus on its pharmacokinetic properties and biological interactions. These studies assess how the compound interacts with biological membranes and enzymes, providing insights into its potential therapeutic effects and mechanisms of action. Such research is crucial for understanding the bioavailability and efficacy of the compound in clinical applications.

Several compounds share structural similarities with 3-Aminohexan-2-one, each exhibiting unique properties:

Compound NameCAS No.SimilarityKey Features
(R)-3-Aminohexan-1-ol hydrochloride68889-63-40.85Enantiomer with similar properties
2,6-Diaminohexan-1-ol dihydrochloride1041055-24-60.85Contains two amino groups
3-Aminocyclopentanol hydrochloride1184919-69-40.86Cyclopentane structure; different ring system
(R)-2-Aminohexan-1-ol hydrochloride158741-04-90.85One fewer carbon; similar amino functionality

Uniqueness

3-Aminohexan-2-one is unique due to its specific six-membered structure that combines both an amino and a ketone functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its potential as a therapeutic agent further enhances its significance in medicinal chemistry .

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

115.099714038 g/mol

Monoisotopic Mass

115.099714038 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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